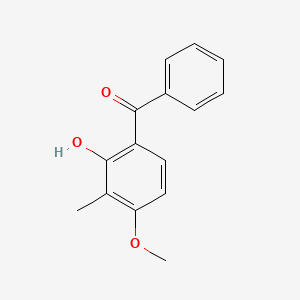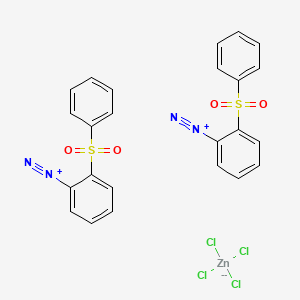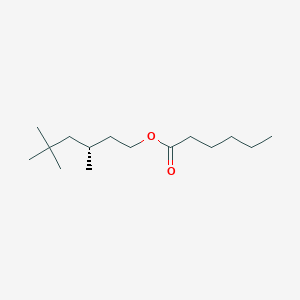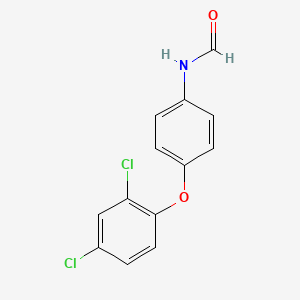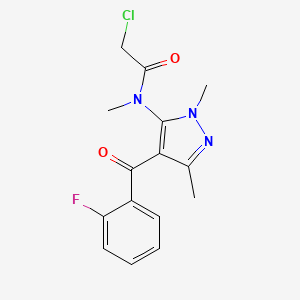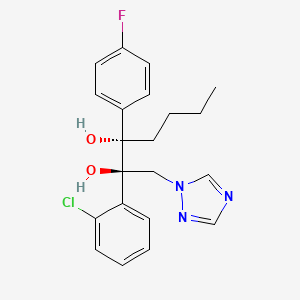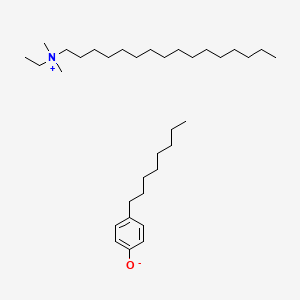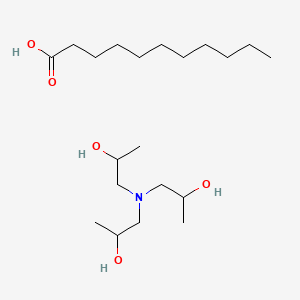
1,1-Bis(2-chloroethyl)pyrrolidinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-chloroethyl)pyrrolidinium chloride is a chemical compound with the molecular formula C8H16Cl3N. It is a pyrrolidinium salt, which means it contains a pyrrolidine ring with two 2-chloroethyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(2-chloroethyl)pyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with 2-chloroethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atoms by the pyrrolidine nitrogen .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Common methods include recrystallization and distillation to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(2-chloroethyl)pyrrolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,1-bis(2-hydroxyethyl)pyrrolidinium chloride .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-chloroethyl)pyrrolidinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidinium-based compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,1-Bis(2-chloroethyl)pyrrolidinium chloride involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(2-chloroethyl)pyrrolidine: Similar structure but lacks the pyrrolidinium chloride moiety.
1,1-Bis(2-chloroethyl)piperidinium chloride: Contains a piperidine ring instead of a pyrrolidine ring.
1,1-Bis(2-chloroethyl)morpholinium chloride: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1,1-Bis(2-chloroethyl)pyrrolidinium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102584-62-3 |
|---|---|
Molekularformel |
C8H16Cl3N |
Molekulargewicht |
232.6 g/mol |
IUPAC-Name |
1,1-bis(2-chloroethyl)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C8H16Cl2N.ClH/c9-3-7-11(8-4-10)5-1-2-6-11;/h1-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GATYSSLIAAOHEO-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N+](C1)(CCCl)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







